4-Amino-4-methylpentanoic acid

Descripción general

Descripción

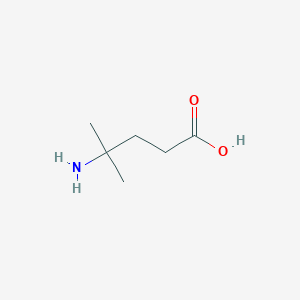

4-Amino-4-methylpentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, featuring an amino group and a methyl group attached to the fourth carbon atom

Mecanismo De Acción

Target of Action

4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .

Mode of Action

Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .

Biochemical Pathways

The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .

Pharmacokinetics

It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .

Result of Action

The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .

Análisis Bioquímico

Biochemical Properties

4-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which facilitate the incorporation of amino acids into growing polypeptide chains during translation. Additionally, this compound can interact with transaminases, which are involved in amino acid metabolism by transferring amino groups between molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis . It also affects gene expression by acting as a substrate for enzymes that modify histones, thereby influencing chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, such as those responsible for amino acid catabolism . Changes in gene expression are also mediated by this compound through its interactions with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained activation of certain signaling pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance protein synthesis and promote muscle growth, while high doses may lead to toxic effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and amino acid catabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize it to specific cellular compartments . The distribution of this compound can influence its localization and accumulation within tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and metabolic reactions. Additionally, targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of reductive amination, where 4-methylpentanoic acid is first converted to its corresponding aldehyde, followed by reaction with ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted products.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

4-Amino-4-methylpentanoic acid is extensively utilized in peptide synthesis as a protecting group for amino acids. This allows for selective modifications at specific sites without impacting other functional groups, which is crucial for the development of complex peptides used in pharmaceuticals . The ability to protect certain functional groups while modifying others enhances the efficiency and specificity of peptide synthesis.

Drug Development

Neuropharmacology Applications

The compound is instrumental in drug development, particularly within neuropharmacology. It influences neurotransmitter pathways, making it a valuable candidate for creating novel drug entities aimed at treating neurological disorders . Its structural properties enable researchers to explore new therapeutic avenues, particularly for conditions such as Alzheimer's and Parkinson's diseases .

Bioconjugation

Enhancing Stability and Efficacy

In bioconjugation processes, this compound serves as a link to attach biomolecules to surfaces or other molecules. This application is vital in enhancing the stability and efficacy of biopharmaceuticals, allowing for improved delivery mechanisms and therapeutic outcomes . The compound’s unique structure facilitates the formation of stable conjugates that can be utilized in various biomedical applications.

Research in Protein Engineering

Designing Modified Proteins

The compound aids in the design of modified proteins with enhanced functionalities. This is especially important in biotechnology and synthetic biology, where engineered proteins can be tailored for specific functions or improved stability . The ability to modify protein structures using this compound opens new possibilities in enzyme design and therapeutic protein development.

Development of Therapeutic Agents

Exploring Metabolic Pathways

The unique structure of this compound allows researchers to explore new therapeutic agents by modifying metabolic pathways. This capability is particularly relevant for developing treatments for metabolic disorders . Studies have demonstrated that derivatives of this compound can act as intermediates in synthesizing drugs aimed at various health conditions.

Case Studies and Research Findings

Several studies highlight the biological significance and applications of this compound:

- Neuroprotection Studies : Research has indicated that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Peptide Synthesis Innovations : A study demonstrated the efficient synthesis of peptides containing γ-amino acids, showcasing the compound's role as an important intermediate for pharmaceutical agents targeting central nervous system injuries .

- Bioconjugation Efficiency : Investigations into bioconjugation processes have shown that utilizing this compound can significantly enhance the stability and efficacy of biopharmaceuticals .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpentanoic acid: Lacks the amino group, making it less reactive in certain biochemical processes.

4-Amino-2-methylpentanoic acid: Similar structure but with a different position of the methyl group, leading to different reactivity and applications.

Leucine: An essential amino acid with a similar structure but different biological roles and applications.

Uniqueness

4-Amino-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications in various fields. Its combination of an amino group and a methyl group on the same carbon atom makes it a versatile compound for chemical synthesis and biological studies.

Actividad Biológica

4-Amino-4-methylpentanoic acid, also known as (R)-4-aminopentanoic acid, is a γ-amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules and its therapeutic implications in treating neurodegenerative diseases and other conditions.

This compound is characterized by its unique structure, which includes an amino group and a branched alkyl chain. It can be synthesized through various methods, including enzymatic pathways using engineered glutamate dehydrogenases, which provide high optical purity and sustainability compared to traditional chemical methods .

The general synthesis pathway involves the reductive amination of levulinic acid (LA) using ammonia as an amino donor, resulting in a high yield of the desired compound with minimal by-products .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as a precursor for various peptides that exhibit significant biological functions, including neuroprotective effects against central nervous system injuries .

Therapeutic Applications

- Neurodegenerative Diseases : Research indicates that this compound can act as a muscarinic M4 receptor agonist, which may have implications for treating conditions like Alzheimer’s and Parkinson’s disease .

- Peptide Synthesis : The compound serves as a building block for synthesizing physiologically active peptides, which are crucial for various biological processes .

- Potential Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Study on Neuroprotection : A study demonstrated that peptides derived from this compound exhibited neuroprotective properties in animal models of neurodegeneration, suggesting its potential utility in developing therapeutic agents for CNS disorders .

- Peptide Activity : Research on synthetic peptides containing this amino acid showed enhanced stability and biological activity, making them suitable candidates for drug development aimed at treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

4-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281177 | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-46-9 | |

| Record name | 3235-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?

A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.